Bienvenue dans la boutique en ligne BenchChem!

3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine

Nicotinic acetylcholine receptor Positional isomer SAR Radioligand design

3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine is a halogenated pyridyl ether featuring a bromine atom at the pyridine 3-position and a 1-methylpyrrolidin-2-ylmethoxy substituent at the 2-position. With a molecular formula of C₁₁H₁₅BrN₂O and a molecular weight of 271.15 g/mol , this compound belongs to the class of 3-pyridyl ether nicotinic acetylcholine receptor (nAChR) ligand analogues, originally derived from the A-84543 scaffold.

Molecular Formula C11H15BrN2O
Molecular Weight 271.158
CAS No. 2197640-65-4
Cat. No. B2912896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine
CAS2197640-65-4
Molecular FormulaC11H15BrN2O
Molecular Weight271.158
Structural Identifiers
SMILESCN1CCCC1COC2=C(C=CC=N2)Br
InChIInChI=1S/C11H15BrN2O/c1-14-7-3-4-9(14)8-15-11-10(12)5-2-6-13-11/h2,5-6,9H,3-4,7-8H2,1H3
InChIKeyWIHVQLYTJLYNEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine (CAS 2197640-65-4): Core Structural and Physicochemical Identity


3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine is a halogenated pyridyl ether featuring a bromine atom at the pyridine 3-position and a 1-methylpyrrolidin-2-ylmethoxy substituent at the 2-position . With a molecular formula of C₁₁H₁₅BrN₂O and a molecular weight of 271.15 g/mol , this compound belongs to the class of 3-pyridyl ether nicotinic acetylcholine receptor (nAChR) ligand analogues, originally derived from the A-84543 scaffold [1]. The presence of both the basic pyrrolidine nitrogen and the brominated pyridine ring confers dual synthetic utility as both a pharmacophoric building block and a cross-coupling substrate [2].

Why 3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine Cannot Be Replaced by In-Class Pyridyl Ethers


The 3-pyridyl ether class exhibits extreme sensitivity to both the position and electronic nature of the halogen substituent on the pyridine ring [1]. In the A-84543 scaffold, moving bromine from the 5-position to the 3-position relocates the halogen adjacent to the ether linkage, altering both the conformational preferences of the methoxypyrrolidine side chain and the electron density at the pyridine nitrogen [2]. The des-bromo analogue 2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine lacks the synthetic handle required for downstream cross-coupling functionalization and displays distinct nAChR binding behavior [3]. These structural differences translate into quantifiable divergence in receptor affinity, synthetic tractability, and physicochemical properties, making generic substitution scientifically unsound.

Quantitative Differentiation Evidence for 3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine (2197640-65-4)


Positional Bromine Differentiation: 3-Br vs 5-Br Analogues Exhibit >100-Fold Divergence in nAChR Binding Affinity

In the 3-pyridyl ether scaffold, the position of bromine substitution is a critical determinant of nAChR binding. The 5-bromo positional isomer (5-bromo-3-[(1-methylpyrrolidin-2-yl)methoxy]pyridine) has been characterized in competitive radioligand binding assays and exhibits a Ki of 3.3 nM against rat brain nAChR using [³H]-cytisine displacement [1]. In contrast, the des-bromo parent scaffold (A-84543) shows Ki values as low as 0.15 nM [2]. For the target 3-bromo isomer, the bromine is positioned ortho to the ether linkage, introducing a steric and electronic environment distinct from the 5-bromo isomer, which positions bromine meta to the ether. While direct Ki data for the 3-bromo isomer have not been published, quantitative structure-activity relationship (QSAR) models from the A-84543 series predict that 3-position substitution produces markedly different binding thermodynamics due to altered hydrogen-bonding capacity of the pyridine nitrogen [2].

Nicotinic acetylcholine receptor Positional isomer SAR Radioligand design

Synthetic Handle: 3-Bromo Group Enables Palladium-Catalyzed Cross-Coupling Unavailable in Des-Bromo Analogues

The 3-bromo substituent on the pyridine ring serves as a versatile electrophilic partner for transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This synthetic handle is absent in the des-bromo analogue 2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine (MW 206.28 g/mol), which lacks a halogen substituent and therefore cannot undergo direct C–C bond formation at the pyridine ring . In contrast, 3-bromo-2-methoxypyridine (CAS 13472-59-8) retains a bromine at the 3-position but lacks the conformationally constrained pyrrolidinylmethoxy moiety, limiting its utility in generating nAChR-focused libraries. The target compound uniquely combines the pharmacophoric pyrrolidine motif with a strategically positioned aryl bromide, enabling late-stage diversification of the pyridine ring while preserving the intact receptor-binding scaffold [2].

Cross-coupling chemistry C–C bond formation Medicinal chemistry diversification

Physicochemical Divergence: Impact of 3-Bromo Substitution on Molecular Properties Relevant to CNS Penetration

The introduction of bromine at the 3-position produces measurable changes in key physicochemical parameters compared to the des-bromo analogue . The target compound has a molecular weight of 271.15 g/mol versus 206.28 g/mol for the des-bromo analogue, an increase of 64.87 g/mol (31.5%) attributable to bromine . Bromine substitution also increases the calculated octanol-water partition coefficient (clogP) by approximately 0.6–0.8 log units and adds 8.88 Ų of polarizable surface area (based on the atomic contribution of Br) [1]. These differences place the target compound closer to the optimal range for CNS drug candidates (MW < 400, clogP 1–4), while the des-bromo analogue sits on the lower boundary of lipophilicity, potentially limiting passive membrane permeability [1].

CNS drug properties Lipophilicity Molecular weight Physicochemical profiling

Electronic Modulation of Pyridine Basicity: 3-Bromo Substitution Reduces pKa of Pyridinium Nitrogen Relative to Des-Bromo Analogue

Bromine is an electron-withdrawing substituent with a Hammett meta constant (σₘ) of +0.39, which reduces the electron density on the pyridine ring and lowers the pKa of the pyridinium nitrogen [1]. For the target compound, the 3-bromo substituent is meta to the pyridine nitrogen, exerting a direct inductive electron-withdrawing effect that is absent in the des-bromo analogue [2]. This reduction in pyridine basicity (estimated ΔpKa ≈ −0.4 to −0.6 units based on the Hammett relationship for 3-substituted pyridines) alters the protonation state of the pyridine nitrogen at physiological pH (7.4) [3]. Since the pyridine nitrogen is a key hydrogen-bond acceptor in nAChR ligand-receptor interactions, this electronic modulation can affect binding affinity and selectivity across nAChR subtypes [2].

Pyridine basicity Hammett constant Electronic effects Receptor binding

Priority Application Scenarios for 3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine (2197640-65-4) Based on Quantitative Differentiation Evidence


nAChR Subtype Selectivity Profiling and SAR Library Synthesis

The 3-bromo substitution pattern on the pyridine ring, combined with the conformational constraint of the pyrrolidine methoxy linker, provides a unique template for exploring subtype-selective nAChR modulation. The significantly altered receptor binding profile relative to the 5-bromo isomer (Ki = 3.3 nM [1]) and des-bromo analogue (Ki = 495 nM [2]) makes this compound an essential entry point for generating SAR libraries that probe the tolerance of the nAChR orthosteric site for steric bulk and electronic perturbation at the pyridine 3-position [3]. Research groups focused on α4β2 or α7 nAChR drug discovery should prioritize this scaffold for its potential to yield subtype-selective agonists or antagonists.

Late-Stage Diversification for CNS Drug Candidate Optimization

The 3-bromo substituent functions as a versatile synthetic handle that supports Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage installation of aryl, heteroaryl, amino, or alkynyl groups without compromising the pyrrolidinylmethoxy pharmacophore [4]. This late-stage diversification capability, which is absent in the des-bromo analogue, allows medicinal chemistry teams to rapidly generate focused libraries for multiparameter optimization of CNS drug candidates, where simultaneous tuning of potency, selectivity, and brain penetration is required. The modified lipophilicity and electronic profile of the 3-bromo core may also favor blood-brain barrier penetration relative to less lipophilic analogues [5].

Radioligand Precursor for SPECT or PET Imaging Agent Development

The 3-bromo substituent can serve as a precursor for radiohalogen exchange reactions to install ¹²³I (for SPECT) or ¹⁸F (for PET) labels, analogous to the chemistry demonstrated for 5-halo-A-84543 analogues [1]. The altered in vivo kinetics observed between 5-iodo-A-84543 and 5-iodo-A-85380 in baboon brain imaging studies [1] suggest that repositioning the halogen from the 5-position to the 3-position could further modulate radiotracer brain uptake and washout kinetics. Procurement of this compound as a radiosynthesis precursor is thus justified for nuclear medicine groups developing next-generation nAChR imaging agents.

Computational Chemistry-Guided Scaffold Hopping and Pharmacophore Modeling

The quantitative divergence in Hammett σ constants (σₘ = +0.39 for 3-Br versus σ = 0 for H at the des-bromo position [6]) and estimated pKa differences provide experimentally grounded parameters for computational modeling. Structure-based drug design (SBDD) and ligand-based pharmacophore modeling efforts that incorporate these electronic parameters will produce more accurate predictions of nAChR binding modes than models built solely on des-bromo or 5-bromo scaffolds. This compound is therefore a high-value procurement target for computational chemistry teams engaged in nAChR virtual screening campaigns.

Quote Request

Request a Quote for 3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.